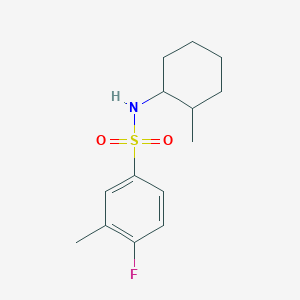
4-fluoro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide
Vue d'ensemble
Description
Sulfonamides are a group of organic compounds sharing a common functional group with the structure RSO_2NH_2, where R is an organic alkyl or aryl group. They are known for their diverse applications, ranging from medicinal chemistry to material science. The introduction of fluorine atoms into sulfonamide compounds often leads to enhanced selectivity and potency in their biological activities due to fluorine's unique properties, such as high electronegativity and the ability to form stable interactions with biological targets (Hashimoto et al., 2002).
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the formation of the sulfonamide bond between a sulfonyl chloride and an amine. Specific synthesis routes may vary depending on the desired structural features, such as the introduction of fluorine atoms or other substituents to enhance the compound's properties. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine substitutions, were synthesized and evaluated for their biological activities, showcasing the role of fluorine in modulating the compound's selectivity and activity (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be extensively analyzed through techniques like X-ray crystallography, revealing how substitutions influence the overall architecture and intermolecular interactions. For example, the crystal structures of derivatives with fluorine substitutions show distinct supramolecular architectures, influenced by interactions such as hydrogen bonding and π-π stacking (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including electrophilic substitution, where the presence of a fluorine atom can significantly alter the compound's reactivity and selectivity. The introduction of fluorine has been shown to preserve or enhance the biological potency of certain sulfonamide derivatives by affecting their interaction with biological targets (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
4-fluoro-3-methyl-N-(2-methylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-10-5-3-4-6-14(10)16-19(17,18)12-7-8-13(15)11(2)9-12/h7-10,14,16H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSVVBVUHUCHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



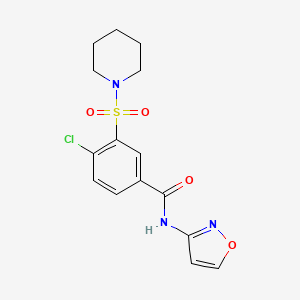
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4390085.png)
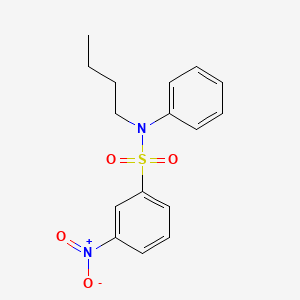
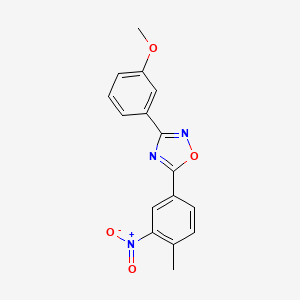
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4390119.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4390126.png)

![4-{[(diethylamino)carbonyl]amino}-N-propylbenzenesulfonamide](/img/structure/B4390140.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-diphenylacetamide](/img/structure/B4390146.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4390152.png)
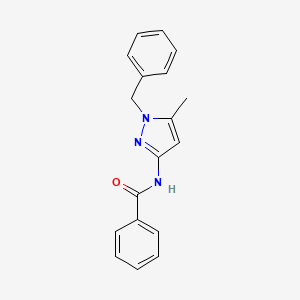
![2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B4390162.png)
![{[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4390170.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)